(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
Description
Properties
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLYVJZJYEJSM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471331 | |
| Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105859-45-8 | |
| Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial-Scale Production via Grignard Reaction
The preparation of TBSCl, as outlined in Patent CN101817842A, involves a two-step process combining magnesium, tert-butyl chloride, and dimethyldichlorosilane (DMCS) in a mixed solvent system.
Reaction Conditions and Optimization
-
Solvent System : Diethyl ether and cyclohexane (volume ratios 6.5:3.5 to 7.5:2.5) facilitate reagent solubility and reaction stability.
-
Temperature : Maintained at 40–55°C during the addition of tert-butyl chloride and DMCS to prevent side reactions.
-
Stoichiometry : A 1:3.5–5.2 molar ratio of magnesium to DMCS ensures complete conversion, yielding TBSCl at 82% efficiency.
Post-Reaction Processing
-
Acidic Work-Up : Hydrochloric acid (25–30% concentration) is added dropwise at 10–15°C to quench excess magnesium and separate waste byproducts.
-
Distillation : Final purification via rectification removes residual solvents, achieving 99.0% purity.
| Parameter | Optimal Value | Yield/Purity |
|---|---|---|
| Reaction Temperature | 40–55°C | 82% yield |
| DMCS:Molar Ratio | 1:3.5–5.2 | 99.0% purity |
| Acid Concentration | 25–30% HCl | N/A |
Silylation of (2S)-3-Hydroxy-2-methylpropan-1-ol
TBS Protection Reaction
The hydroxyl group is protected using TBSCl under inert conditions:
Standard Silylation Protocol
-
Base Selection : Imidazole (2.5 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.
-
Reagent Ratios : A 1:1.2 molar ratio of alcohol to TBSCl ensures complete protection while minimizing reagent waste.
-
Reaction Time : 4–6 hours at 0–25°C, monitored by thin-layer chromatography (TLC).
Challenges in Steric Environments
The tertiary carbon adjacent to the hydroxyl group in (2S)-3-hydroxy-2-methylpropan-1-ol introduces steric hindrance, necessitating prolonged reaction times (up to 12 hours) or elevated temperatures (40°C) for complete conversion.
Purification and Characterization
Flash Column Chromatography
Crude reaction mixtures are purified using silica gel chromatography with hexane:ethyl acetate (4:1 to 2:1) gradients. The TBS-protected alcohol elutes at Rf = 0.3–0.4 (TLC, hexane:ethyl acetate 3:1).
Spectroscopic Validation
-
¹H-NMR : Key signals include δ 0.08 ppm (Si-CH₃), δ 0.89 ppm (tert-butyl CH₃), and δ 3.45–3.70 ppm (methylene protons adjacent to the silyl ether).
-
¹³C-NMR : Peaks at δ 18.2 ppm (Si-CH₃) and δ 25.5 ppm (tert-butyl carbons) confirm successful protection.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new protected alcohols or functionalized derivatives.
Scientific Research Applications
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is widely used in scientific research for various applications:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable, non-reactive shield around the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactions are required.
Comparison with Similar Compounds
Silyl Ether-Protected Alcohols
The TBDMS group is part of a broader class of silyl protecting groups. Key comparisons include:
Key Observations :
- TBDMS vs. TMS : TBDMS offers superior steric protection and stability under basic/neutral conditions compared to TMS, which is more prone to accidental cleavage .
- TBDMS vs. TBDPS : TBDPS provides greater steric hindrance but requires harsher deprotection, limiting its use in sensitive reactions .
- Structural Isomers : (S)-2-((TBDMS)oxy)propan-1-ol () differs in the TBDMS position (C2 vs. C3), altering reactivity and solubility in polar solvents .
Functionalized Alcohols with Amino or Aromatic Groups
Compounds with amino or aromatic substituents exhibit divergent biological and synthetic roles:
Key Observations :
Stability and Reactivity Trends
- Solubility: TBDMS ethers like the target compound are lipophilic, enhancing solubility in non-polar solvents (e.g., hexane, THF) .
- Deprotection Efficiency : Fluoride-based deprotection (e.g., TBAF) of TBDMS is >95% efficient, whereas TBDPS requires prolonged reaction times .
Biological Activity
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL, commonly referred to as TBS-protected alcohol, is a chiral compound with significant applications in organic synthesis and biochemical research. Its unique structure allows it to function as a protecting group for alcohols, facilitating various chemical reactions without interference from hydroxyl groups. This article explores the biological activity of this compound, including its chemical properties, applications, and relevant research findings.
- Molecular Formula : C10H24O2Si
- Molecular Weight : 204.38 g/mol
- CAS Number : 105859-45-8
- Appearance : Oil
- Solubility : Soluble in dichloromethane, ether, ethyl acetate, and hexane
- Storage Conditions : Recommended storage at -20°C
The compound acts by temporarily masking hydroxyl groups in alcohols during chemical reactions. This protection allows for selective reactions to occur at other functional groups without the risk of side reactions involving the alcohol moiety. The tert-butyldimethylsilyl (TBS) group is particularly favored due to its stability under various reaction conditions.
Applications in Research
- Organic Synthesis : Frequently used in the synthesis of complex molecules, including natural products and pharmaceuticals.
- Chiral Synthesis : The compound's chirality makes it valuable in synthesizing enantiomerically pure compounds.
- Biochemical Studies : Utilized in studies involving enzyme-catalyzed reactions where protection of alcohol groups is necessary.
Case Studies
-
Synthesis of Chiral Alcohols :
A study demonstrated the effectiveness of TBS-protected alcohols in synthesizing chiral intermediates for pharmaceuticals. The protection allowed for selective transformations that would otherwise be challenging with unprotected alcohols. -
Enzyme-Catalyzed Reactions :
Research indicated that TBS-protected substrates showed enhanced reactivity in enzyme-catalyzed processes compared to their unprotected counterparts, highlighting the importance of protecting groups in biochemical applications. -
Biocompatibility Studies :
Although specific studies on this compound are sparse, related compounds have shown low toxicity and good biocompatibility, making them suitable for use in biological systems.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|
| This compound | 204.38 g/mol | Dichloromethane | Protecting group |
| (3-{[Tert-butyldimethylsilyl]oxy}-5-(2,4-dimethoxyphenyl)pentan-1-one | 304.44 g/mol | Ethanol | Anti-inflammatory |
| (2-{[Tert-butyldimethylsilyl]oxy}-4-(trifluoromethyl)phenol | 250.30 g/mol | Acetone | Antioxidant |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound is typically synthesized via silylation of the corresponding alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane or tetrahydrofuran with imidazole or triethylamine as a base . Evidence from PubChem indicates that reaction conditions (room temperature, 12–24 hours) yield >85% purity. For reproducibility, strict control of moisture and stoichiometric ratios (1:1.2 alcohol:TBDMSCl) is critical . Advanced protocols recommend using molecular sieves to scavenge residual water .
Q. How does the TBDMS protecting group influence the stability and reactivity of this compound in multi-step syntheses?
- Methodological Answer : The TBDMS group enhances steric protection of the hydroxyl group, reducing undesired nucleophilic attacks or oxidation during subsequent reactions. Comparative studies show TBDMS-protected alcohols exhibit >90% stability under basic conditions (e.g., Grignard reactions) but require tetrabutylammonium fluoride (TBAF) for selective deprotection . For acid-sensitive substrates, HF-pyridine in THF provides milder deprotection .
Q. What analytical techniques are essential for confirming the enantiomeric purity and structural integrity of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard for verifying enantiomeric excess (>98% ee) . NMR spectroscopy (¹H and ¹³C) confirms regiochemistry, particularly the methyl and silyl ether signals (δ 0.1–0.3 ppm for Si(CH₃)₂) . Mass spectrometry (ESI-MS) validates molecular weight (190.35 g/mol) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) impact the compound’s utility in asymmetric catalysis or chiral auxiliary applications?
- Methodological Answer : The (2S) configuration is critical for directing stereoselective transformations. For example, in aldol reactions, the (2S)-configured TBDMS-protected alcohol induces >3:1 diastereomeric ratios due to steric hindrance from the methyl group . Computational modeling (DFT) can predict spatial orientation effects on transition states . Comparative data with (2R)-enantiomers show divergent reactivity in glycosylation reactions .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during large-scale synthesis?
- Methodological Answer : Yield discrepancies often arise from incomplete silylation or residual water. Process optimization studies recommend continuous flow reactors for improved mixing and heat transfer, reducing side products like bis-silylated derivatives . Byproduct analysis via GC-MS identifies impurities (e.g., tert-butyldimethylsilanol), which can be minimized by post-synthesis silica gel chromatography .
Q. How does the compound’s logP and solubility profile affect its application in medicinal chemistry intermediates?
- Methodological Answer : The TBDMS group increases hydrophobicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility. For biological assays, solubilization in DMSO (10–20 mM stock) followed by dilution in buffered solutions (PBS, pH 7.4) is standard. Comparative studies with unprotected analogs show a 10-fold increase in cellular uptake .
Troubleshooting Synthesis Challenges
Q. Why does the silylation reaction occasionally stall at <50% conversion, and how can this be mitigated?
- Methodological Answer : Incomplete activation of the hydroxyl group or trace moisture are common culprits. Pre-drying solvents (over molecular sieves) and using fresh imidazole (1.5 equiv.) restores reactivity . Kinetic monitoring via TLC (hexane:ethyl acetate = 4:1) identifies intermediates, allowing real-time adjustments .
Q. How can researchers differentiate between silyl ether degradation and incomplete deprotection in downstream reactions?
- Methodological Answer : LC-MS analysis post-deprotection detects residual silylated fragments (m/z 190.35). Control experiments with unprotected alcohol confirm reaction outcomes. For ambiguous cases, ²⁹Si NMR (δ 10–15 ppm for TBDMS) provides definitive evidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
